2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile
Overview
Description
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the molecular formula C9H8F5NOS and a molecular weight of 273.23 g/mol It is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a phenylacetonitrile moiety
Preparation Methods
The synthesis of 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-methoxy-5-bromophenylacetonitrile with pentafluorosulfur chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pentafluorosulfur groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)phenylacetonitrile: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, leading to differences in chemical reactivity and properties.
2-Methoxy-5-(difluoromethyl)phenylacetonitrile: The presence of a difluoromethyl group results in distinct chemical and physical properties compared to the pentafluorosulfur derivative.
2-Methoxy-5-(chloromethyl)phenylacetonitrile:
Properties
IUPAC Name |
2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISHVGSSKNHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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